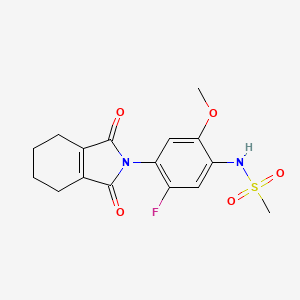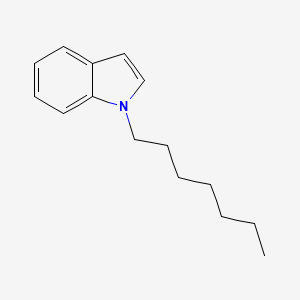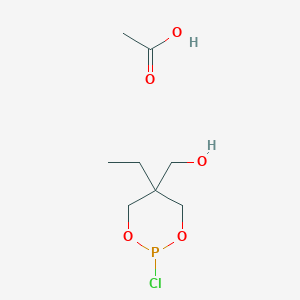
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is a complex organic compound that combines the properties of acetic acid with a unique phosphinan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol typically involves the reaction of acetic acid with a chlorinated phosphinan derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include acetic anhydride and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid is reacted with chlorine in the presence of a catalyst such as acetic anhydride. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinate derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinate esters, while substitution reactions can produce a variety of substituted phosphinan derivatives .
Scientific Research Applications
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the phosphinan ring structure allows for unique binding interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: Similar in its chlorinated structure but lacks the phosphinan ring.
Ethyl chloroacetate: Shares the chloroacetate moiety but differs in its ester linkage
Uniqueness
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is unique due to its combination of acetic acid and phosphinan structures, providing distinct chemical and biological properties not found in simpler chlorinated acetic acid derivatives .
Properties
CAS No. |
139359-18-5 |
|---|---|
Molecular Formula |
C8H16ClO5P |
Molecular Weight |
258.63 g/mol |
IUPAC Name |
acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C6H12ClO3P.C2H4O2/c1-2-6(3-8)4-9-11(7)10-5-6;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
UMIXJZDROYPURB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(OC1)Cl)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
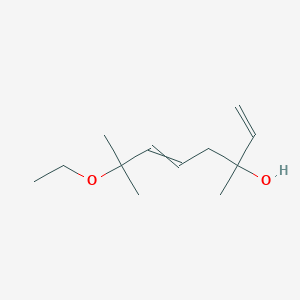
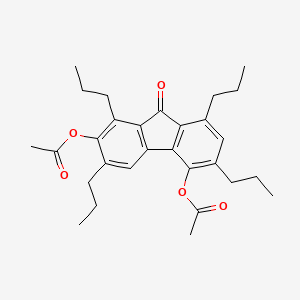

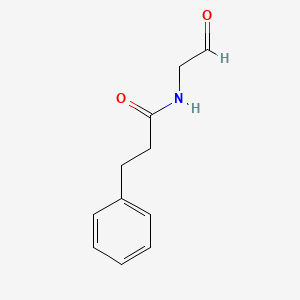

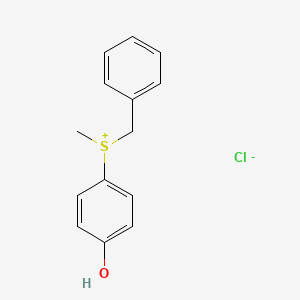
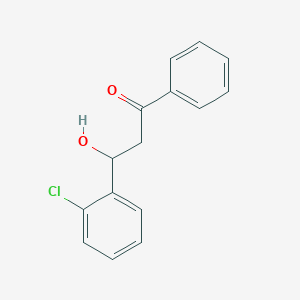

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
